molecular formula C10H11N3O B2622066 ACETAMIDE,N-(2-METHYL-1H-BENZO[D]IMIDAZOL-5-YL)- CAS No. 56842-62-7

ACETAMIDE,N-(2-METHYL-1H-BENZO[D]IMIDAZOL-5-YL)-

Cat. No.: B2622066
CAS No.: 56842-62-7
M. Wt: 189.218
InChI Key: UPUJKPOGLFIGTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ACETAMIDE,N-(2-METHYL-1H-BENZO[D]IMIDAZOL-5-YL)- is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science. The presence of the benzimidazole ring in the structure of ACETAMIDE,N-(2-METHYL-1H-BENZO[D]IMIDAZOL-5-YL)- imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ACETAMIDE,N-(2-METHYL-1H-BENZO[D]IMIDAZOL-5-YL)- typically involves the cyclization of amido-nitriles in the presence of a catalyst. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production of benzimidazole derivatives, including ACETAMIDE,N-(2-METHYL-1H-BENZO[D]IMIDAZOL-5-YL)-, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

ACETAMIDE,N-(2-METHYL-1H-BENZO[D]IMIDAZOL-5-YL)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can produce a variety of substituted benzimidazole derivatives .

Scientific Research Applications

ACETAMIDE,N-(2-METHYL-1H-BENZO[D]IMIDAZOL-5-YL)- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of ACETAMIDE,N-(2-METHYL-1H-BENZO[D]IMIDAZOL-5-YL)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit DNA synthesis in cancer cells, leading to cell death . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ACETAMIDE,N-(2-METHYL-1H-BENZO[D]IMIDAZOL-5-YL)- include other benzimidazole derivatives such as:

Uniqueness

ACETAMIDE,N-(2-METHYL-1H-BENZO[D]IMIDAZOL-5-YL)- is unique due to its specific substitution pattern on the benzimidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-(2-methyl-3H-benzimidazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-6-11-9-4-3-8(13-7(2)14)5-10(9)12-6/h3-5H,1-2H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPUJKPOGLFIGTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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